

Theoretical & Practical Profile: 2-Chloro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzaldehyde

CAS No.: 94650-94-9

Cat. No.: B1630457

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An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9) represents a distinct class of trisubstituted benzene derivatives where the interplay between steric hindrance (2-Chloro) and electronic "push-pull" dynamics (4-Hydroxy donor / 1-Formyl acceptor) defines its reactivity. Unlike its isomer 3-chloro-4-hydroxybenzaldehyde, this molecule places the halogen adjacent to the carbonyl center, introducing unique electrophilic vectors and steric constraints essential for high-specificity ligand design in medicinal chemistry. This guide synthesizes its theoretical electronic properties with field-proven isolation protocols.

Part 1: Molecular Architecture & Electronic Theory

1.1 Density Functional Theory (DFT) Insights

The reactivity of **2-Chloro-4-hydroxybenzaldehyde** is governed by the antagonistic relationship between its substituents.

- The "Push-Pull" System: The hydroxyl group (-OH) at position 4 acts as a strong -donor (+M effect), pushing electron density into the ring. The formyl group (-CHO) at position 1 acts as a

-acceptor (-M effect). This creates a strong dipole moment along the C1-C4 axis, significantly increasing the acidity of the phenolic proton compared to unsubstituted benzaldehyde.

- The Ortho-Chloro Effect: The chlorine atom at position 2 exerts a negative inductive effect (-I) on the carbonyl carbon, making the aldehyde highly electrophilic. However, it also introduces steric bulk that protects the carbonyl from bulky nucleophiles, a property exploited in regioselective Schiff base formation.

- Frontier Molecular Orbitals (FMO):

- HOMO (Highest Occupied Molecular Orbital): Primarily localized over the phenolic oxygen and the aromatic ring

-system. This indicates the molecule's susceptibility to electrophilic attack (e.g., nitration) will occur ortho to the hydroxyl group (position 3 or 5).

- LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the chlorine-bearing carbon. This confirms the aldehyde as the primary site for nucleophilic addition.

1.2 Molecular Electrostatic Potential (MEP)

In the MEP surface, the region surrounding the carbonyl oxygen and phenolic oxygen exhibits negative potential (red/yellow), serving as hydrogen bond acceptors. The region around the aldehydic hydrogen and the hydroxyl proton exhibits positive potential (blue), acting as hydrogen bond donors. This duality facilitates the formation of supramolecular "dimer-like" structures in the solid state.

Part 2: Physicochemical Profile

The following data aggregates experimental values with predicted computational descriptors.

Property	Value / Description	Context for Application
Molecular Formula	C ₇ H ₅ ClO ₂	MW: 156.57 g/mol
Appearance	Off-white to light yellow crystalline solid	Color deepens upon oxidation/light exposure.
Melting Point	145 - 148 °C	Sharp MP indicates high purity; broad range suggests isomeric contamination.
pKa (Phenolic)	~6.81 (Predicted)	More acidic than phenol (pKa 10) due to electron-withdrawing CHO and Cl.
Solubility	DMSO, Methanol, Chloroform	Sparingly soluble in water; soluble in aqueous alkali (phenoxide formation).
H-Bond Donors	1 (Phenolic OH)	Critical for receptor binding in drug design.
H-Bond Acceptors	2 (C=O, -OH)	Facilitates chelation with metal ions.

Part 3: Synthetic Pathways & Self-Validating Protocols

The synthesis of **2-Chloro-4-hydroxybenzaldehyde** presents a regioselectivity challenge. The most common industrial route involves the formylation of 3-chlorophenol.

3.1 The Regioselectivity Paradox

When subjecting 3-chlorophenol to formylation (e.g., Reimer-Tiemann), two isomers are theoretically possible:

- Ortho-attack (C2 or C6): Mechanistically favored by the coordination of the carbene to the phenoxide oxygen.
- Para-attack (C4): Sterically favored but mechanistically less probable in carbene reactions.

Target Molecule: The target (**2-Chloro-4-hydroxybenzaldehyde**) requires formylation at the C4 position of the 3-chlorophenol ring (para to the OH). This makes the standard Reimer-Tiemann low-yielding (~16%) for this specific isomer, necessitating rigorous purification.

3.2 Protocol: Modified Formylation of 3-Chlorophenol

Rationale: This protocol uses a biphasic alkaline hydrolysis system to drive the reaction, followed by a specific acidification step to precipitate the product.

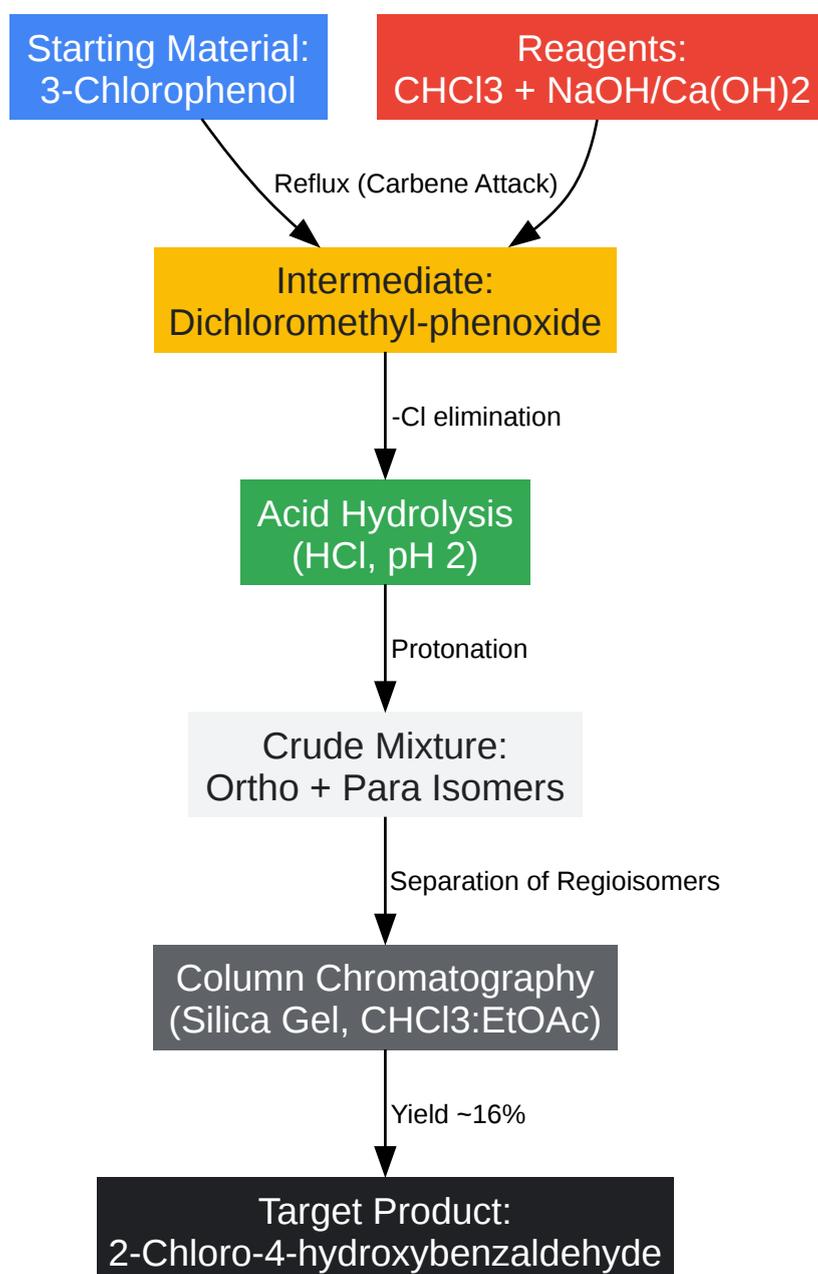
Reagents:

- 3-Chlorophenol (1.0 eq)
- Chloroform (CHCl_3) (2.0 eq)
- Calcium Hydroxide / Sodium Carbonate (Excess base)
- Solvent: Water / Dioxane

Step-by-Step Methodology:

- Phenoxide Formation: Suspend 3-chlorophenol, calcium hydroxide, and sodium carbonate in water.^[1]
 - Validation: The solution should turn homogenous or slightly milky as the phenol deprotonates.
- Carbene Generation: Heat the mixture to reflux (approx. 90-100°C). Add chloroform dropwise over 80 minutes.
 - Mechanism:^{[2][3][4][5]} CHCl_3 reacts with base to form dichlorocarbene ($:\text{CCl}_2$), the active electrophile.^{[2][6]}
 - Control: Slow addition prevents "thermal runaway" and suppresses polymer formation.
- Hydrolysis & Acidification: After 3 hours of reflux, cool to 0°C. Acidify with concentrated HCl to pH 2.

- Why? The reaction produces the phenoxide salt.^[5] Acidification protonates the oxygen, rendering the organic product insoluble in water but soluble in organic extraction solvents.
- Extraction & Purification (The Critical Step):
 - Extract with chloroform.^{[3][6]}
 - Chromatography: The crude mixture contains the ortho isomer (major) and para isomer (target). Use Silica Gel column chromatography.
 - Eluent: Start with Carbon Tetrachloride (non-polar) to remove tars, then Chloroform/Ethyl Acetate (93:7) to elute the aldehyde.
 - Yield: Expect ~15-20%.



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Figure 1: Synthetic workflow illustrating the critical purification step required to isolate the para-substituted target from the Reimer-Tiemann isomeric mixture.

Part 4: Reactivity & Pharmaceutical Applications[7][8][9]

The **2-chloro-4-hydroxybenzaldehyde** scaffold is a versatile "molecular lego" block. Its dual functionality allows for divergent synthesis pathways.

4.1 Schiff Base Formation (Imine Synthesis)

The C1-aldehyde is highly reactive toward primary amines due to the electron-withdrawing chlorine at C2.

- Reaction: Aldehyde + R-NH₂

Imine (-CH=N-R) + H₂O.

- Application: Synthesis of thiosemicarbazones, which exhibit potent antiviral and antitumor activity. The 2-Cl group often enhances lipophilicity, improving membrane permeability of the drug.

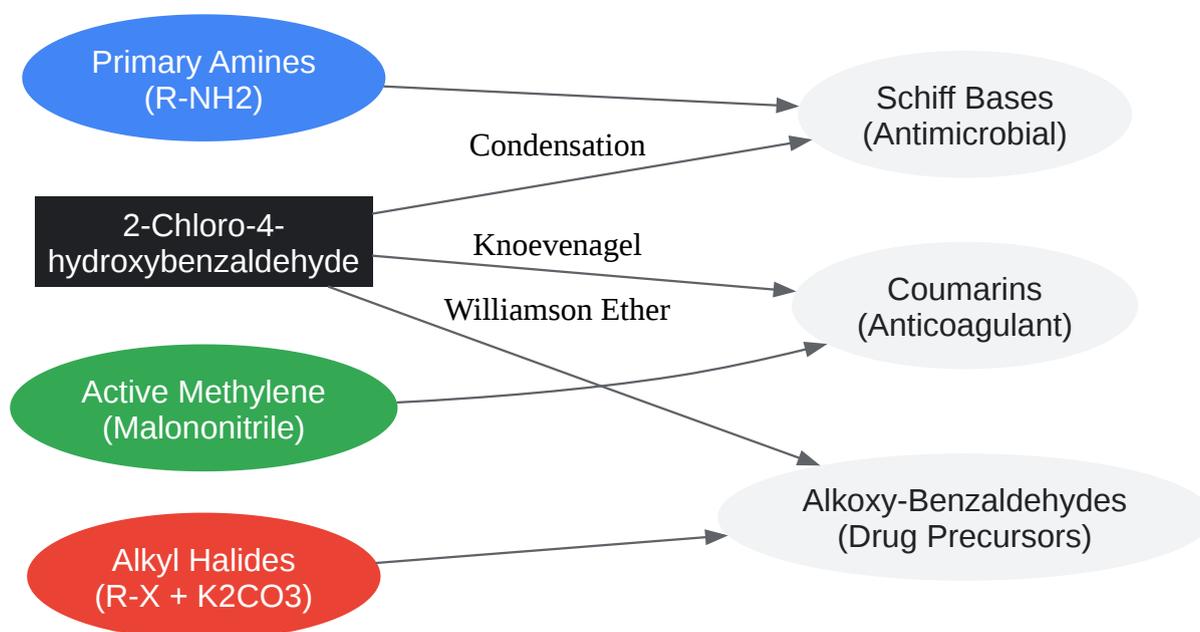
4.2 Knoevenagel Condensation

The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form coumarin derivatives.

- Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic attack on the aldehyde.
- Significance: This pathway is used to generate fluorescent probes and anticoagulants.

4.3 O-Alkylation (Ether Synthesis)

The C4-hydroxyl group, being relatively acidic (pK_a ~6.8), can be selectively alkylated without protecting the aldehyde, provided a weak base (K₂CO₃) is used.



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Figure 2: Divergent reactivity profile showing the three primary derivatization pathways for drug discovery.

References

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